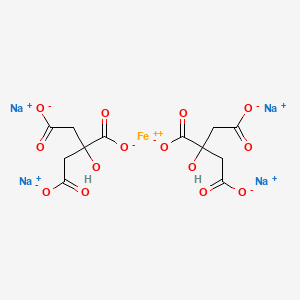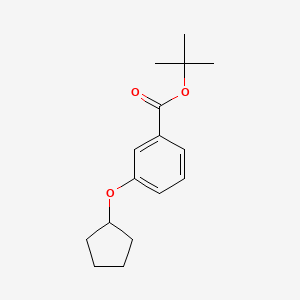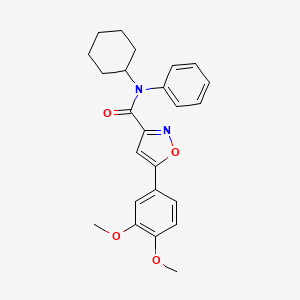![molecular formula C24H54O9Si2 B15094285 Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane](/img/structure/B15094285.png)
Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane is a chemical compound with the molecular formula C24H54O9Si2 and a molecular weight of 542.86 g/mol . It is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane involves the reaction of methoxy(triethyleneoxy)propyl groups with tetramethyldisiloxane. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Analyse Chemischer Reaktionen
Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using reducing agents like hydrides.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Wissenschaftliche Forschungsanwendungen
Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Biology: It is utilized in the study of biological systems and as a component in certain biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane involves its interaction with molecular targets through its functional groups. The methoxy and triethyleneoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane can be compared with other similar compounds such as:
Tetramethyldisiloxane: A simpler compound with similar silicon-based structure but lacking the methoxy and triethyleneoxy groups.
Methoxy(triethyleneoxy)propylsilane: A related compound with a single silicon atom and similar functional groups. The uniqueness of this compound lies in its combination of methoxy, triethyleneoxy, and disiloxane groups, which confer distinct properties and applications.
Eigenschaften
Molekularformel |
C24H54O9Si2 |
|---|---|
Molekulargewicht |
542.8 g/mol |
IUPAC-Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C24H54O9Si2/c1-25-11-13-29-19-21-31-17-15-27-9-7-23-34(3,4)33-35(5,6)24-8-10-28-16-18-32-22-20-30-14-12-26-2/h7-24H2,1-6H3 |
InChI-Schlüssel |
BHVBLSJGHYOSBV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCC[Si](C)(C)O[Si](C)(C)CCCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


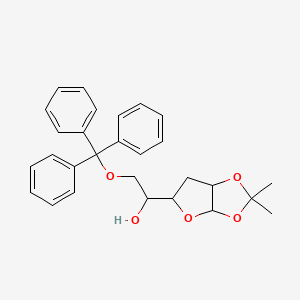
![2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B15094219.png)

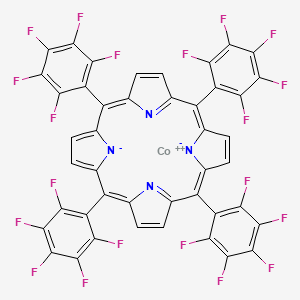
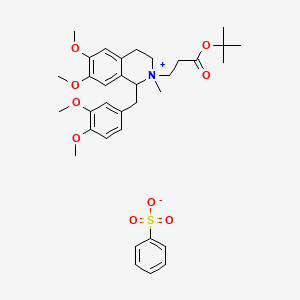


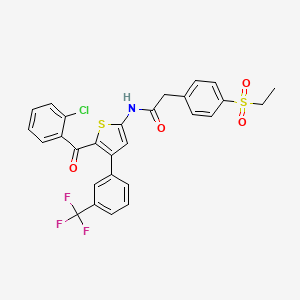
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B15094248.png)

